2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide
CAS No.: 339018-01-8
Cat. No.: VC7793690
Molecular Formula: C17H16ClF3IN5O
Molecular Weight: 525.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339018-01-8 |
|---|---|
| Molecular Formula | C17H16ClF3IN5O |
| Molecular Weight | 525.7 |
| IUPAC Name | 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16ClF3IN5O/c18-13-7-11(17(19,20)21)8-24-16(13)27-5-3-26(4-6-27)10-15(28)25-14-2-1-12(22)9-23-14/h1-2,7-9H,3-6,10H2,(H,23,25,28) |
| Standard InChI Key | DCHKDYIEWLNAHE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)NC2=NC=C(C=C2)I)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide systematically describes its structure:
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Core: Acetamide backbone (CH3CONH–).
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Piperazine substituent: A 4-substituted piperazine ring bearing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.
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Aromatic acetamide group: An N-linked 5-iodopyridin-2-yl moiety.
The molecular formula is C19H17ClF3IN6O, with a molecular weight of 600.73 g/mol (calculated using atomic masses from PubChem ).
Structural Comparison to Analogous Compounds
The compound shares structural motifs with several analogs documented in the literature:
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Piperazine-acetamide derivatives: The piperazine ring substituted with halogenated pyridines is a common feature in kinase inhibitors, as seen in pyrrolo[3,2-c]pyridine tropomyosin-related kinase inhibitors .
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Iodopyridinyl groups: The 5-iodo substitution on the pyridine ring is rare but notable for its potential in radiopharmaceutical applications or as a synthetic intermediate for cross-coupling reactions .
Table 1: Comparative Molecular Properties of Related Compounds
Synthesis and Manufacturing Considerations
Proposed Synthetic Routes
While no direct synthesis data exists for the target compound, plausible pathways can be inferred from analogous piperazine-acetamide syntheses :
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Piperazine functionalization: React 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with chloroacetyl chloride to form 2-chloro-N-(piperazin-1-yl)acetamide.
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Nucleophilic substitution: Substitute the chloride with 5-iodopyridin-2-amine under basic conditions (e.g., K2CO3 in DMF).
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Purification: Chromatographic isolation using silica gel or recrystallization from ethanol/water mixtures .
Challenges in Synthesis
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Iodine stability: The 5-iodopyridin-2-yl group may require protection during synthesis to prevent dehalogenation under harsh conditions.
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Piperazine reactivity: Steric hindrance from the trifluoromethyl group could slow nucleophilic substitution, necessitating elevated temperatures .
Physicochemical Properties
Predicted Properties
Using computational tools and analog data :
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Melting point: Estimated 160–165°C (higher than the 121–123°C of the hydrazide analog due to increased molecular rigidity ).
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Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).
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LogP: Predicted 2.8 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).
Spectroscopic Characterization
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1H NMR (predicted):
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δ 8.5–8.7 ppm (pyridinyl H), δ 3.6–4.2 ppm (piperazine and acetamide CH2), δ 2.8–3.2 ppm (piperazine CH2).
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Mass spectrometry: Expected [M+H]+ ion at m/z 601.73.
| Target Pathway | Mechanism | Structural Basis |
|---|---|---|
| Kinase inhibition | ATP-competitive binding | Halogenated pyridines, acetamide |
| Wnt signaling | β-catenin stabilization inhibition | Aryl-acetamide scaffold, iodine |
Future Research Directions
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Activity profiling: Screen against kinase panels (e.g., TrkA, TrkB) and Wnt pathway assays.
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Radioiodination studies: Explore use in positron emission tomography (PET) via isotopic labeling.
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SAR optimization: Modify the piperazine substituents to enhance selectivity and potency.
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